molecular formula C9H19NO2S B1265308 Tetrahomomethionine

Tetrahomomethionine

Cat. No.: B1265308
M. Wt: 205.32 g/mol
InChI Key: NBXNZQFZGOQQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahomomethionine (TetraHM) is a sulfur-containing non-proteinogenic amino acid derived from methionine through sequential chain elongation via the addition of methylene (-CH₂-) groups. It is a key intermediate in the biosynthesis of aliphatic glucosinolates (GSLs), a class of plant secondary metabolites involved in defense against pathogens and herbivores . TetraHM is enzymatically converted into 7-methylthioheptanaldoxime by cytochrome P450 CYP79F1, a critical step in the GSL pathway .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

2-amino-8-methylsulfanyloctanoic acid

InChI

InChI=1S/C9H19NO2S/c1-13-7-5-3-2-4-6-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)

InChI Key

NBXNZQFZGOQQPE-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Structural Comparison of Chain-Elongated Methionine Derivatives

Compound Carbon Chain Length Molecular Formula* Key Functional Groups
Homomethionine 5 C₆H₁₃NO₂S Thioether (-S-), amine (-NH₂)
Dihomomethionine 6 C₇H₁₅NO₂S
Trihomomethionine 7 C₈H₁₇NO₂S
Tetrahomomethionine 8 C₉H₁₉NO₂S
Pentahomomethionine 9 C₁₀H₂₁NO₂S
Hexahomomethionine 10 C₁₁H₂₃NO₂S

*Molecular formulas estimated based on methionine (C₅H₁₁NO₂S) with incremental CH₂ additions .

Functional Roles in Plant Metabolism

All compounds serve as precursors for aliphatic GSLs, but their specific biosynthetic pathways diverge:

  • HM and DHM : Primarily feed into short-chain GSLs (e.g., 3-methylsulfinylpropyl GSL) .
  • TriHM and TetraHM : Produce mid-chain GSLs (e.g., 7-methylthioheptyl GSL), which are abundant in Arabidopsis thaliana .
  • PentaHM and HexaHM : Contribute to long-chain GSLs, which are less common and vary by plant species .

Enzyme specificity further differentiates these compounds.

Analytical Differentiation

Liquid chromatography-mass spectrometry (LC-MS) distinguishes these compounds by retention time and mass-to-charge (m/z) ratios. For example:

  • TetraHM : m/z ~206 [M+H]⁺, elutes later than TriHM due to increased hydrophobicity .
  • HexaHM : m/z ~234 [M+H]⁺, with the longest retention time .

Evolutionary and Ecological Significance

The diversification of chain-elongated methionine derivatives reflects plant adaptation to environmental stressors. Arabidopsis mutants lacking MAM1 (methionine elongation gene) show reduced TetraHM and mid-chain GSLs, compromising herbivore resistance . In contrast, HM and DHM are conserved across Brassicaceae, suggesting ancestral roles in basal defense .

Key Research Findings

Enzymatic Conversion: Early studies attributed the oxidation of chain-elongated methionines to flavin-containing monooxygenases . However, CYP79F1 (a cytochrome P450) was later identified as the primary catalyst for DHM, TriHM, and TetraHM .

Gene Co-Expression : In Arabidopsis, CYP79F1 co-expresses with MAM1 and MAM3, linking methionine elongation to GSL biosynthesis .

Biomedical Detection : TetraHM was identified as a differentially expressed metabolite in SLE serum, though its role in human pathophysiology remains unclear .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetrahomomethionine
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